4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one
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Overview
Description
4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone class This compound is characterized by its unique structure, which includes a chloro group, a hexyl chain, and a methoxy group attached to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloropyridazine with hexyl bromide in the presence of a base to form 4-chloro-2-hexylpyridazine. This intermediate is then reacted with 4-methylphenylmethanol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-hexylpyridazine: Lacks the methoxy group and has different chemical properties.
4-Methylphenylmethanol: A precursor in the synthesis of the compound.
Pyridazinone derivatives: Other derivatives with different substituents on the pyridazinone ring.
Uniqueness
4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
88094-42-2 |
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Molecular Formula |
C18H23ClN2O2 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
4-chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C18H23ClN2O2/c1-3-4-5-6-11-21-18(22)17(19)16(12-20-21)23-13-15-9-7-14(2)8-10-15/h7-10,12H,3-6,11,13H2,1-2H3 |
InChI Key |
NFVNFLVBQQOWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl |
Origin of Product |
United States |
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